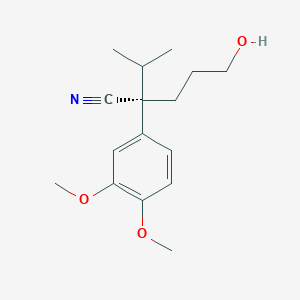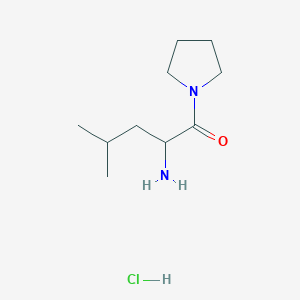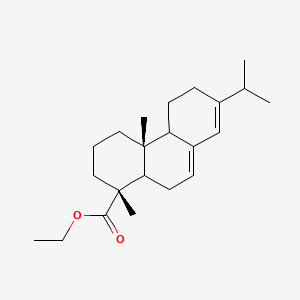![molecular formula C15H14N2O3 B14801604 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B14801604.png)
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide is a compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 3-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dihydroxybenzylidene)-4-tert-butylbenzohydrazide
- N’-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide
- N’-(3,4-dihydroxybenzylidene)-2-{2-[2-(3,4-dihydroxybenzylidene)hydrazino]-2-oxoethoxy}benzohydrazide .
Uniqueness
N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methyl groups enhances its reactivity and potential for various applications compared to similar compounds .
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-2-4-12(7-10)15(20)17-16-9-11-5-6-13(18)14(19)8-11/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
InChI Key |
XDXRRAMGADQRBF-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14801524.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14801539.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14801544.png)



![Tert-butyl 4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14801555.png)
![3-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801557.png)
![N-(2,4-dimethylphenyl)-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801562.png)

![N-(4-{[(2-Methoxyethyl)amino]methyl}phenyl)-6-(Pyridin-4-Yl)quinazolin-2-Amine](/img/structure/B14801578.png)


![2-fluoro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-5-nitroaniline](/img/structure/B14801595.png)
